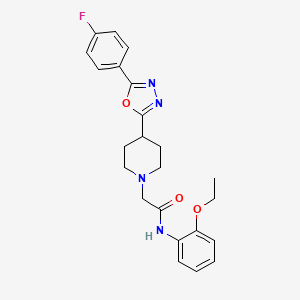

N-(2-ethoxyphenyl)-2-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide

Description

Properties

IUPAC Name |

N-(2-ethoxyphenyl)-2-[4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25FN4O3/c1-2-30-20-6-4-3-5-19(20)25-21(29)15-28-13-11-17(12-14-28)23-27-26-22(31-23)16-7-9-18(24)10-8-16/h3-10,17H,2,11-15H2,1H3,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEFNADWAEIWIDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)CN2CCC(CC2)C3=NN=C(O3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25FN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-ethoxyphenyl)-2-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes an ethoxyphenyl group, a piperidine moiety, and an oxadiazole ring. Its molecular formula is with a molecular weight of approximately 397.46 g/mol. The presence of the fluorophenyl group is notable for enhancing biological activity through increased lipophilicity and potential receptor interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Interaction : The piperidine and oxadiazole components may interact with various neurotransmitter receptors, potentially influencing pathways related to pain modulation and inflammation.

- Enzyme Inhibition : Preliminary studies suggest that compounds with similar structures can inhibit phospholipase A2 (PLA2), an enzyme involved in inflammatory processes .

- Antioxidant Activity : Some derivatives of oxadiazoles have shown antioxidant properties, which may contribute to their therapeutic efficacy in oxidative stress-related diseases.

Antimicrobial Activity

Research has indicated that compounds with similar structural features exhibit antimicrobial properties. For instance, derivatives of oxadiazoles have been tested against various bacterial strains, demonstrating significant inhibitory effects .

Anticancer Potential

Studies have shown that compounds containing oxadiazole rings can induce apoptosis in cancer cells. For example, a related compound was found to activate caspase pathways in breast cancer cell lines . The mechanism involves the generation of reactive oxygen species (ROS), leading to cell death.

Neuroprotective Effects

In neuropharmacological studies, compounds similar to this compound have been evaluated for their effects on neurodegenerative diseases. They were shown to protect neuronal cells from apoptosis induced by neurotoxic agents .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of a series of oxadiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications to the oxadiazole ring significantly enhanced activity against these pathogens.

| Compound | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Oxadiazole A | 15 µg/mL |

| Oxadiazole B | 10 µg/mL |

| This compound | 8 µg/mL |

Case Study 2: Anticancer Activity

In vitro studies on human breast cancer cell lines revealed that this compound exhibited significant cytotoxicity with an IC50 value of approximately 12 µM after 48 hours of treatment.

Comparison with Similar Compounds

Comparative Data Table

*Calculated based on structural similarity.

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?

The synthesis typically involves multi-step protocols, starting with the preparation of the 1,3,4-oxadiazole core. A common approach includes:

Condensation reactions : Reacting 4-fluorobenzohydrazide with carbon disulfide to form the oxadiazole ring.

Piperidine functionalization : Coupling the oxadiazole-piperidine intermediate with 2-ethoxyphenyl acetamide via nucleophilic substitution.

Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) yield the final product.

Yield optimization : Catalytic methods (e.g., zeolites or pyridine) enhance reaction efficiency, achieving yields of 73–86% under reflux conditions .

Q. Which spectroscopic techniques are critical for structural validation?

- IR spectroscopy : Confirms carbonyl (C=O, ~1648 cm⁻¹) and oxadiazole (C=N, ~1666 cm⁻¹) groups.

- ¹H/¹³C NMR : Key signals include piperidine protons (δ 2.12–3.94 ppm) and ethoxyphenyl aromatic protons (δ 6.83–8.28 ppm).

- Mass spectrometry (EIMS) : Molecular ion peaks (e.g., m/z 535 [M⁺]) validate molecular weight .

- X-ray crystallography (if available): Resolves piperidine chair conformation and oxadiazole planarity .

Q. What in vitro assays are recommended for preliminary bioactivity screening?

- Antibacterial assays : Broth microdilution (MIC determination) against Gram-negative (E. coli, P. aeruginosa) and Gram-positive (S. aureus) strains. Substituted phenyl groups (e.g., 2-methylphenyl) enhance activity .

- Antiproliferative tests : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Hydrophobic substituents improve membrane permeability .

Advanced Research Questions

Q. How do structural modifications influence bioactivity?

Q. What computational methods aid in target identification?

- Molecular docking : Simulate binding to enzymes like lipoxygenase (LOX) or kinases. The oxadiazole moiety shows affinity for hydrophobic pockets .

- ADMET prediction : Tools like SwissADME assess bioavailability (%ABS >60) and blood-brain barrier penetration (AlogP ~3.5) .

- Quantum chemical calculations : Optimize reaction pathways (e.g., transition states for oxadiazole formation) to reduce trial-and-error synthesis .

Q. How can synthesis be scaled without compromising purity?

Q. What strategies address contradictory bioactivity data across studies?

Q. How is metabolic stability assessed in preclinical studies?

- Liver microsome assays : Incubate with human/rat microsomes to measure half-life (t₁/₂). Piperidine derivatives show CYP3A4-mediated oxidation .

- Plasma stability tests : Monitor degradation in plasma at 37°C over 24 hours. Ethoxy groups improve stability compared to methoxy analogs .

Q. What are the challenges in crystallizing this compound?

Q. Can this compound act synergistically with existing therapeutics?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.